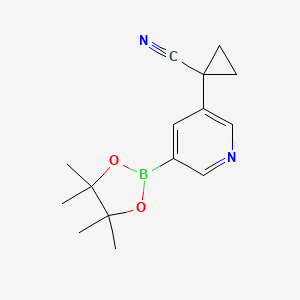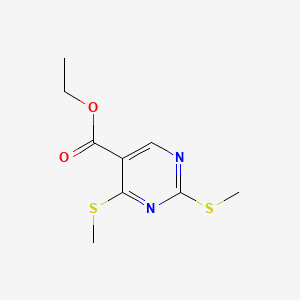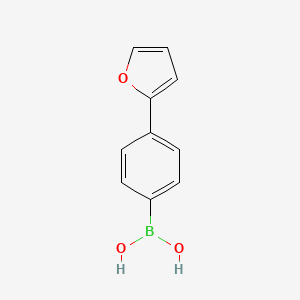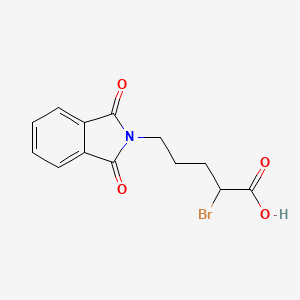
(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a dioxoisoindolinyl group, and a pentanoic acid chain, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the dioxoisoindolinyl group through a series of condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, ®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated organic molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, ®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid has potential applications in drug development. Its unique structure may allow for the design of new therapeutic agents with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of advanced materials and chemical intermediates.
作用機序
The mechanism of action of ®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The bromine atom and dioxoisoindolinyl group play crucial roles in its activity, allowing it to bind to specific receptors or enzymes and modulate their function. This can result in various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)butanoic acid: A similar compound with a shorter carbon chain.
®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)hexanoic acid: A similar compound with a longer carbon chain.
®-2-Chloro-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the bromine atom and dioxoisoindolinyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H12BrNO4 |
|---|---|
分子量 |
326.14 g/mol |
IUPAC名 |
2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H12BrNO4/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2,(H,18,19) |
InChIキー |
FCGBPUWRRBLODE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



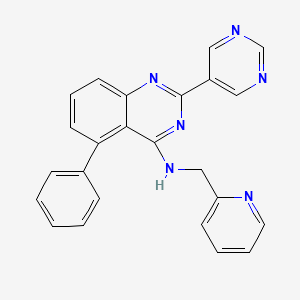

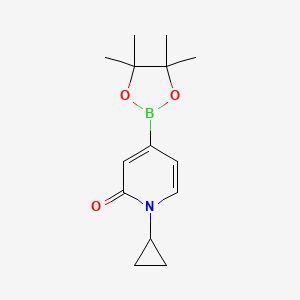
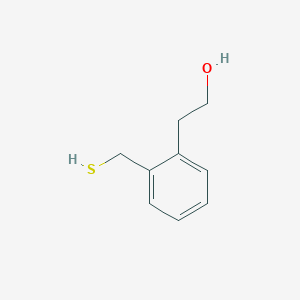


![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
